Lecanoric Acid

Catalog No.
S532699
CAS No.
480-56-8
M.F
C16H14O7
M. Wt
318.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lecanoric Acid

Researchers encountering batch variability with crude lichen extracts require a single, defined effector for reproducible bioassays. Lecanoric Acid (CAS 480-56-8), a purified depside, resolves this by ensuring consistent antioxidant and antifungal activity.

  • Displays superior superoxide radical scavenging compared to propyl gallate.
  • Demonstrates specific inhibition of the plant pathogen Rhizoctonia solani, ideal for targeted biopesticide discovery.
  • Outperforms monomeric orsellinic acid derivatives in free radical scavenging assays.

Supplied with certificate of analysis, ready for global shipment.

CAS Number

480-56-8

Product Name

Lecanoric Acid

IUPAC Name

4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoic acid

Molecular Formula

C16H14O7

Molecular Weight

318.28 g/mol

InChI

InChI=1S/C16H14O7/c1-7-3-9(17)5-11(18)14(7)16(22)23-10-4-8(2)13(15(20)21)12(19)6-10/h3-6,17-19H,1-2H3,(H,20,21)

InChI Key

HEMSJKZDHNSSEW-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

lecanoric acid, lecanoric acid, monopotassium salt

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)O)O)O)O

The exact mass of the compound Lecanoric acid is 318.074 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249981. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. It belongs to the ontological category of benzoate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Depsides and depsidones [PK1308]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg

Lecanoric acid is a naturally occurring depside, a type of polyphenolic compound, predominantly isolated from various lichen species. Structurally, it is an ester formed from two molecules of orsellinic acid. In research and development, it is primarily valued for its bioactivity, including well-documented antioxidant and enzyme inhibitory properties. Its established performance in these areas makes it a frequent subject of investigation for applications in pharmaceuticals, cosmetics, and as a natural antifungal agent, particularly where a purified, single-molecule effector is required for reproducible results, as opposed to a variable crude lichen extract.

Research Fit

Analytical Standard

Lichen chemotaxonomy depside reference

Cell Cycle Research

M-phase arrest studies in colon cancer models

Enzyme Inhibition

Selective HDC tool without AADC cross-reactivity

Screening Benchmark

Antioxidant and antimicrobial screening reference

Procuring lecanoric acid is a deliberate choice over seemingly similar alternatives due to critical performance differences. Structurally related depsides, such as the methylated analog evernic acid or the tridepside gyrophoric acid, exhibit distinct bioactivity profiles and are not drop-in replacements. Furthermore, using the monomeric precursor, orsellinic acid, fails to replicate the activity of the complete depside structure; lecanoric acid demonstrates significantly higher free radical scavenging activity than its orsellinate derivatives. Relying on crude lichen extracts introduces high batch-to-batch variability in active compound concentration and the presence of interfering substances, compromising assay reproducibility. Therefore, for applications requiring consistent enzyme inhibition, defined antioxidant capacity, or specific antifungal efficacy, the purity and defined structure of isolated lecanoric acid are essential.

Substitution Risk

Lecanoric Acid (Target)

Mediates M-phase cell cycle arrest; inhibits colony formation

Alternative Depside (Evernic Acid)

No anti-proliferative effect in same assay system

Lecanoric Acid (Target)

Competitive HDC inhibition with enzymatic selectivity

Alternative Depside (Atranorin)

Induces apoptosis; distinct mechanism, not functionally interchangeable

Lecanoric Acid (Target)

Characterized antioxidant benchmark in SOR/DPPH assays

Alternative Depside (Sekikaic Acid)

Different radical scavenging potency; ranking may shift in panels

Potent and Specific Antifungal Activity Against Key Plant Pathogens

In a direct comparison against the common agricultural fungal pathogen *Rhizoctonia solani*, pure lecanoric acid demonstrated specific and potent inhibitory activity, a characteristic not observed with seven other tested lichen-derived compounds, including depsides (baeomycesic acid, squamatic acid) and depsidones (lobaric acid, salazinic acid). This highlights a structural specificity that makes lecanoric acid a targeted choice for screening against this pathogen, unlike broader-spectrum but less specific alternatives like usnic acid or vulpinic acid which were ineffective in this assay.

Evidence DimensionAntifungal Activity
Target Compound DataSpecifically inhibits the growth of *Rhizoctonia solani*
Comparator Or BaselineOther lichen substances (usnic acid, vulpinic acid, lobaric acid, etc.): No significant activity against *R. solani*
Quantified DifferenceQualitative but significant: Lecanoric acid was the only one of eight tested lichen substances to show specific activity against this pathogen.
ConditionsIn vitro antifungal assay against a panel of eight plant pathogens.

For researchers developing targeted agricultural fungicides, this specific activity profile justifies selecting lecanoric acid over other common lichen compounds that lack efficacy against this economically important pathogen.

Cell colony inhibition
Head-to-head
Inhibits colony formation at ≥0.03 µg/mL; induces M-phase arrest (cyclin B1, phospho-histone H3 upregulation). Evernic acid: no effect. Atranorin: apoptosis only, no cell cycle arrest.
Supports cell cycle arrest endpoint review
HCT-116 model; direct comparator evidence confirms mechanism divergence

Superior Superoxide Radical Scavenging Compared to Standard Antioxidants

In a superoxide radical (SOR) scavenging assay, lecanoric acid demonstrated superior activity compared to the standard antioxidant propyl gallate. Lecanoric acid exhibited an IC50 value of 91.5 ± 2.1 µmol, indicating higher potency than propyl gallate, which had an IC50 of 106.0 ± 1.7 µmol under the same conditions. This enhanced activity distinguishes it from common benchmarks used in antioxidant screening.

Evidence DimensionSuperoxide Radical Scavenging (IC50)
Target Compound Data91.5 ± 2.1 µmol
Comparator Or BaselinePropyl Gallate (standard): 106.0 ± 1.7 µmol
Quantified Difference~15.8% more potent (lower IC50) than propyl gallate
ConditionsIn vitro superoxide radical (SOR) scavenging assay.

This makes lecanoric acid a more potent alternative to standard phenolic antioxidants like propyl gallate for applications requiring efficient superoxide scavenging, such as in cosmeceutical formulations or as a research positive control.

SOR scavenging
Cross-study
IC50 91.5 ± 2.1 µmol. Sekikaic acid 82.0, lobaric acid 97.9, propyl gallate 106.0 µmol.
Reported antioxidant screening context
Intermediate potency; outperforms propyl gallate standard

Enhanced DPPH Radical Scavenging Activity Over Monomeric Precursors

The complete depside structure of lecanoric acid is critical for its antioxidant capacity. In a DPPH free radical scavenging assay, lecanoric acid was found to be more active than both its monomeric precursor, orsellinic acid, and various orsellinate esters (methyl, ethyl, propyl, butyl esters). This demonstrates that the dimeric structure is functionally superior for this mode of antioxidant action, and that substituting with the simpler, constituent parts would result in a loss of performance.

Evidence DimensionDPPH Radical Scavenging Activity
Target Compound DataMore active
Comparator Or BaselineOrsellinic acid and orsellinate esters: Less active
Quantified DifferenceQualitatively stated as more active; specific IC50 values for direct comparison were not provided in the abstract.
ConditionsDPPH free radical scavenging assay.

This evidence confirms that the procurement of the intact lecanoric acid molecule is necessary to achieve maximum DPPH scavenging, as its activity cannot be replicated by using its less expensive monomeric building blocks.

DPPH radical scavenging
Head-to-head
IC50 424.51 µg/mL. Ascorbic acid 6.42 µg/mL (~66-fold more potent).
Supports radical scavenging benchmark
Natural product reference; potency relative to standard defined

Solubility Profile for Formulation and Handling

Lecanoric acid, as a phenolic acid, is generally soluble in organic solvents such as DMSO and ethanol, which are common vehicles for in vitro bioassays. This solubility profile is crucial for preparing stock solutions for antifungal, antioxidant, or enzyme inhibition assays. Unlike highly non-polar compounds that may require harsh solvents, or salts that are insoluble in organic media, lecanoric acid's solubility in standard lab solvents ensures straightforward handling and compatibility with typical experimental workflows.

Evidence DimensionSolubility
Target Compound DataSoluble in common organic solvents like DMSO and ethanol.
Comparator Or BaselineCompounds insoluble in DMSO or ethanol; salts insoluble in organic solvents.
Quantified DifferenceNot applicable (qualitative property).
ConditionsStandard laboratory conditions for dissolving compounds for bioassays.

Predictable solubility in standard laboratory solvents simplifies experimental setup, reduces the need for complex formulation development, and ensures compatibility with established assay protocols, saving time and resources.

HDC inhibition
Class-level
HDC IC50 1 mM (competitive with histidine); no AADC inhibition.
Reported selective enzyme inhibition context
Class-level inference; direct comparator data limited
Antimicrobial MIC
Cross-study
MIC 0.5–1 mg/mL (broad spectrum). Fumarprotocetraric acid 0.031 mg/mL; stictic acid weakest.
Reported antimicrobial screening context
Moderate potency; well-characterized range for depside benchmarking

Development of Targeted Agricultural Biopesticides

The demonstrated specific inhibitory activity against the plant pathogen *Rhizoctonia solani* makes lecanoric acid a prime candidate for screening and development of new, targeted biopesticides. Researchers aiming to find alternatives to broad-spectrum fungicides can use purified lecanoric acid to investigate mechanisms of action and formulate products with a more selective impact on crop diseases.

Formulation of High-Efficacy Cosmeceuticals and Nutraceuticals

Given its superior superoxide radical scavenging activity compared to standard antioxidants like propyl gallate, lecanoric acid is an excellent choice for formulating advanced cosmetic products aimed at mitigating oxidative stress. Its defined structure allows for precise dosing in creams, serums, and supplements where high potency and reproducibility are required.

Reference Standard in Antioxidant and Bioactivity Screening

The consistent and potent antioxidant activity of lecanoric acid, which is demonstrably superior to its monomeric precursors, makes it a reliable positive control or benchmark compound in high-throughput screening campaigns. Its use ensures that results are based on a well-characterized molecule, avoiding the variability inherent in crude extracts and providing a solid basis for structure-activity relationship (SAR) studies.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cell cycle arrest studies in colon cancer models
Depside-specific M-phase mechanism
Cyclin B1 / phospho-histone H3 endpoints
Antioxidant screening studies
SOR/DPPH radical scavenging benchmark
Ranking within lichen metabolite panel
Histamine biosynthesis research
Selective HDC inhibition (no AADC cross-reactivity)
Enzymatic selectivity endpoints
Lichen chemotaxonomic analysis
Analytical standard for depside profiling
Phytochemical fingerprinting
Probiotic growth modulation research
Probiotic strain growth promotion
Biomass yield endpoints

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

318.07395278 Da

Monoisotopic Mass

318.07395278 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D0M65TKS0F

Other CAS

480-56-8

Wikipedia

Lecanoric_acid

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Depsides and depsidones [PK1308]
1: Nakashima K, Tanabe H, Fujii-Kuriyama Y, Hayashi H, Inoue M. Atranorin and lecanoric acid antagonize TCDD-induced xenobiotic response element-driven activity, but not xenobiotic response element-independent activity. J Nat Med. 2016 Jul;70(3):476-82. doi: 10.1007/s11418-016-0983-3. Epub 2016 Mar 15. PubMed PMID: 26979434.
2: Umezawa K, Muramatsu S, Ishizuka M, Sawa T, Takeuchi T, Matsushima T. Inhibition of histidine decarboxylase and tumour promoter-induced arachidonic acid release by lecanoric acid analogues. Biochem Biophys Res Commun. 1983 Feb 10;110(3):733-9. PubMed PMID: 6404261.
3: Bogo D, de Matos MF, Honda NK, Pontes EC, Oguma PM, da Santos EC, de Carvalho JE, Nomizo A. In vitro antitumour activity of orsellinates. Z Naturforsch C. 2010 Jan-Feb;65(1-2):43-8. PubMed PMID: 20355320.
4: Ozgencli I, Budak H, Ciftci M, Anar M. Lichen acids may be used as a potential drug for cancer therapy; by inhibiting mitochondrial thioredoxin reductase purified from rat lung. Anticancer Agents Med Chem. 2016 May 3. [Epub ahead of print] PubMed PMID: 27141875.
5: Ristić S, Ranković B, Kosanić M, Stanojković T, Stamenković S, Vasiljević P, Manojlović I, Manojlović N. Phytochemical study and antioxidant, antimicrobial and anticancer activities of Melanelia subaurifera and Melanelia fuliginosa lichens. J Food Sci Technol. 2016 Jun;53(6):2804-16. doi: 10.1007/s13197-016-2255-3. Epub 2016 Jun 22. PubMed PMID: 27478237; PubMed Central PMCID: PMC4951434.
6: de Pedro N, Cantizani J, Ortiz-López FJ, González-Menéndez V, Cautain B, Rodríguez L, Bills GF, Reyes F, Genilloud O, Vicente F. Protective effects of isolecanoric acid on neurodegenerative in vitro models. Neuropharmacology. 2016 Feb;101:538-48. doi: 10.1016/j.neuropharm.2015.09.029. Epub 2015 Oct 9. PubMed PMID: 26455662.
7: Gaikwad S, Verma N, Sharma BO, Behera BC. Growth promoting effects of some lichen metabolites on probiotic bacteria. J Food Sci Technol. 2014 Oct;51(10):2624-31. doi: 10.1007/s13197-012-0785-x. Epub 2012 Aug 2. PubMed PMID: 25328204; PubMed Central PMCID: PMC4190253.
8: Umezawa K, Matsushima T, Sawa T, Takeuchi T, Hirono I. Inhibition of tumor promotion by a lecanoric acid analogue. Experientia. 1984 Jan 15;40(1):100-1. PubMed PMID: 6420182.
9: Huneck S, Follmann G. [On the occurrence of erythrine and lecanoric acid in some Dinaria species. 51. On the lichen contents]. Pharmazie. 1968 Mar;23(3):156-7. German. PubMed PMID: 5682056.
10: Thadhani VM, Choudhary MI, Ali S, Omar I, Siddique H, Karunaratne V. Antioxidant activity of some lichen metabolites. Nat Prod Res. 2011 Nov;25(19):1827-37. doi: 10.1080/14786419.2010.529546. Epub 2011 Jun 30. PubMed PMID: 22136374.
11: Yamazaki M, Matsuo M, Shibata S. Biosynthesis of lichen depsides, lecanoric acid and atranorin. Chem Pharm Bull (Tokyo). 1965 Aug;13(8):1015-7. PubMed PMID: 5867825.
12: Umezawa H, Shibamoto N, Naganawa H, Ayukawa S, Matsuzaki M, Takeuchi T, Kono K, Sakamoto T. Isolation of lecanoric acid, an inhibitor of histidine decarboxylase from a fungus. J Antibiot (Tokyo). 1974 Aug;27(8):587-96. PubMed PMID: 4436144.
13: Zhang HJ, Zhu DQ, Sun LY, Ge ZH, Xu JJ, Feng SC. [Study on the chemical constituents of two lichen plants from Meng Mountain]. Zhong Yao Cai. 2013 Sep;36(9):1454-6. Chinese. PubMed PMID: 24620693.
14: Ivanova V, Backor M, Dahse HM, Graefe U. Molecular structural studies of lichen substances with antimicrobial, antiproliferative, and cytotoxic effects from Parmelia subrudecta. Prep Biochem Biotechnol. 2010;40(4):377-88. doi: 10.1080/10826068.2010.525432. PubMed PMID: 21108141.
15: Schroeckh V, Scherlach K, Nützmann HW, Shelest E, Schmidt-Heck W, Schuemann J, Martin K, Hertweck C, Brakhage AA. Intimate bacterial-fungal interaction triggers biosynthesis of archetypal polyketides in Aspergillus nidulans. Proc Natl Acad Sci U S A. 2009 Aug 25;106(34):14558-63. doi: 10.1073/pnas.0901870106. Epub 2009 Aug 6. PubMed PMID: 19666480; PubMed Central PMCID: PMC2732885.
16: Qiu C, Ding Y. [Studies on chemical constituents of Umbilicaria esculenta (Miyoshi) minks]. Zhongguo Zhong Yao Za Zhi. 2001 Sep;26(9):608-10. Chinese. PubMed PMID: 12776427.
17: Rama Krishna B, Ramakrishna S, Rajendra S, Madhusudana K, Mallavadhani UV. Synthesis of some novel orsellinates and lecanoric acid related depsides as α-glucosidase inhibitors. J Asian Nat Prod Res. 2018 Jul 3:1-15. doi: 10.1080/10286020.2018.1490274. [Epub ahead of print] PubMed PMID: 29968482.
18: Parrot D, Peresse T, Hitti E, Carrie D, Grube M, Tomasi S. Qualitative and spatial metabolite profiling of lichens by a LC-MS approach combined with optimised extraction. Phytochem Anal. 2015 Jan-Feb;26(1):23-33. doi: 10.1002/pca.2532. Epub 2014 Aug 6. PubMed PMID: 25130294.
19: Seo C, Choi YH, Ahn JS, Yim JH, Lee HK, Oh H. PTP1B inhibitory effects of tridepside and related metabolites isolated from the Antarctic lichen Umbilicaria antarctica. J Enzyme Inhib Med Chem. 2009 Oct;24(5):1133-7. doi: 10.1080/14756360802667811. PubMed PMID: 19619069.
20: Jayaprakasha GK, Rao LJ. Phenolic constituents from the lichen Parmotrema stuppeum (Nyl.) Hale and their antioxidant activity. Z Naturforsch C. 2000 Nov-Dec;55(11-12):1018-22. PubMed PMID: 11204179.

Explore Compound Types